L-Lysine-UL-14C is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with carbon-14. This compound is primarily utilized in biological research, particularly in studies involving protein synthesis, amino acid uptake, and metabolic pathways. L-lysine itself is crucial for various physiological functions, including collagen synthesis and immune function.
L-Lysine-UL-14C can be synthesized from natural sources or produced through chemical synthesis methods that incorporate carbon-14 isotopes. It is commercially available from specialized suppliers who focus on radiolabeled compounds, ensuring proper handling and safety due to its radioactive nature.
L-Lysine-UL-14C belongs to the class of organic compounds known as alpha-amino acids. Specifically, it is classified as an essential amino acid that plays a significant role in protein biosynthesis and various metabolic processes. Its systematic name is (2S)-2,6-diaminohexanoic acid.
The synthesis of L-Lysine-UL-14C typically involves the incorporation of carbon-14 into the lysine molecule during its formation. Various methods may be employed, including:
The precise conditions for synthesis may vary based on the method used but generally involve controlled temperature and pH to optimize yield and purity. The use of radiolabeled precursors allows for tracking metabolic pathways in biological systems.
L-Lysine-UL-14C has a molecular formula of with a molecular weight of approximately 146.19 g/mol. The structure features a long aliphatic chain with two amino groups and a carboxylic acid group.
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C6H15N2O2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | (2S)-2,6-diaminohexanoic acid |
CAS Number | 3506-25-0 |
L-Lysine-UL-14C participates in various biochemical reactions, particularly those involving protein synthesis and metabolism. It can undergo:
These reactions are often studied using techniques such as high-performance liquid chromatography (HPLC) to analyze the incorporation of L-Lysine into proteins or other biomolecules.
L-Lysine functions primarily through its incorporation into proteins during translation, where ribosomes synthesize polypeptides based on messenger RNA sequences. Its presence is crucial for maintaining protein structure and function.
Research indicates that L-Lysine plays roles in regulating gene expression and influencing metabolic pathways related to growth and immune response. The incorporation of L-Lysine labeled with carbon-14 allows researchers to trace its metabolic fate within organisms.
L-Lysine-UL-14C exhibits typical characteristics of amino acids:
Key chemical properties include:
Property | Value |
---|---|
Density | 1.1 g/cm³ |
Boiling Point | Not applicable |
Flash Point | Not applicable |
These properties are essential for understanding how L-Lysine interacts in biological systems and its stability under various conditions.
L-Lysine-UL-14C has several important applications in scientific research:
Uniformly labeled L-Lysine-UL-¹⁴C ([¹⁴C(U)]-Lys) enables comprehensive tracking of carbon atoms through metabolic networks due to its identical biochemical behavior to unlabeled lysine. The uniform distribution of ¹⁴C across all carbon positions (C1-C6) permits high-resolution mapping of catabolic pathways (e.g., lysine oxidation via saccharopine), anabolic incorporation into proteins, and intermediary metabolism (e.g., glutamate production via α-ketoglutarate) [1] [8]. In TCA cycle studies, [¹⁴C(U)]-Lys traces carbon contribution to succinate and malate pools, revealing nutrient partitioning in mammalian tissues [1] [8]. For pentose phosphate pathway (PPP) analysis, positional isotopomers from [¹⁴C(U)]-glucose generate M+1 lactate via oxidative PPP, distinguishable from glycolytic M+2 lactate—a principle extendable to lysine-derived metabolites [1].
Table 1: Metabolic Pathways Quantified Using [¹⁴C(U)]-Lys
Pathway | Tracer Design | Key Readouts | Analytical Method |
---|---|---|---|
Protein Synthesis | [¹⁴C(U)]-Lys | ¹⁴C in TCA-precipitable fraction | Scintillation counting |
Collagen Hydroxylation | [¹⁴C(U)]-Lys + [³H]lysine | ³H:¹⁴C ratio in collagenase digests | Dual-label spectrometry |
TCA Carbon Sources | [¹⁴C(U)]-Lys | ¹⁴C-enrichment in succinate/malate | LC-MS metabolomics |
Lysine Degradation | [¹⁴C(U)]-Lys | ¹⁴CO₂ expiration kinetics | Radio-GC |
[¹⁴C(U)]-Lys resolves protein synthesis rates, degradation half-lives, and post-translational modification kinetics by leveraging its predictable incorporation into polypeptide chains. The dual-label method pairing [4,5-³H]lysine with [¹⁴C(U)]-Lys quantifies lysine hydroxylation in collagen: hydroxylase activity removes ³H from C5, reducing the ³H:¹⁴C ratio in hydrolysates proportionally to modification extent [6]. This approach isolates de novo collagen synthesis from background unmodified proteins, achieving 95% correlation with chromatographic methods [6]. In whole-organism studies, tissue-specific turnover is measurable by tracking ¹⁴C redistribution—e.g., 60% of ¹⁴C-alanine oxidized to CO₂ versus <20% for ¹⁴C-lysine, reflecting differential amino acid utilization [8].
Table 2: Tracer Strategies for Protein Dynamics
Application | Tracer Combination | Biological Insight | Reference |
---|---|---|---|
Collagen Hydroxylation | [¹⁴C(U)]-Lys + [4,5-³H]lysine | Hydroxylase activity in connective tissue | [6] |
Tissue-Specific Synthesis | [¹⁴C(U)]-Lys pulse-chase | Muscle vs. liver protein half-lives | [8] |
Non-Collagen Protein Flux | [¹⁴C(U)]-Lys | Lysine incorporation kinetics in cytosolic proteins | [6] |
Incorporation of [¹⁴C(U)]-Lys into histones enables the study of chromatin dynamics, particularly at lysine-rich N-terminal tails subject to acetylation (e.g., H3K14). The ¹⁴C-label provides a quantitative baseline for comparing epigenetic modification states, as histone acetylation both consumes acetyl-CoA and alters charge-dependent chromatin interactions [1] [3]. Crucially, H3K14 acetylation (H3K14ac) confers resistance to CoREST complex deacetylase (HDAC1) and demethylase (LSD1) activities, blocking epigenetic silencing—a mechanism validated using isotopically labeled histones [10]. This modification marks tissue-specific genes lacking canonical activation marks (e.g., H3K27ac) in Drosophila and humans, and its loss disrupts developmental patterning [3].
Table 3: Chromatin Studies Using Isotopically Labeled Lysine
Epigenetic Target | Function | Impact of Lysine Modification | Citation |
---|---|---|---|
H3K14ac | Prevents CoREST silencing complex activity | Confers gene body resistance to deacetylation | [10] |
H3K4me1/2 | Transcriptional activation mark | Demethylated by LSD1; inhibited by adjacent K14ac | [10] |
H4Kac (multi-site) | Genome-wide acetylation | Reduced 50–60% in germ-free mice | [3] |
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